3-[1-(2-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(2-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a chemical compound with the molecular formula C15H15FN2O2 It is characterized by the presence of a piperidinyl group substituted with a fluoro-methylphenyl moiety and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with piperidin-3-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The resulting intermediate is then subjected to further reactions to introduce the nitrile group, typically through the use of cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The fluoro group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[1-(2-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[1-(2-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The fluoro-methylphenyl moiety may interact with enzymes or receptors, leading to modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: Used in the preparation of various pharmaceuticals and agrochemicals.
(3-Fluoro-5-methylphenyl)boronic acid: Utilized in Suzuki-Miyaura coupling reactions.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: An intermediate in organic synthesis.
Uniqueness
3-[1-(2-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidinyl and nitrile groups make it a versatile intermediate for further chemical modifications, while the fluoro-methylphenyl moiety enhances its potential biological activity.
Properties
Molecular Formula |
C15H15FN2O2 |
---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
3-[1-(2-fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C15H15FN2O2/c1-10-4-5-12(16)13(9-10)18-8-2-3-11(15(18)20)14(19)6-7-17/h4-5,9,11H,2-3,6,8H2,1H3 |
InChI Key |
YYHNTORGBHZHAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2CCCC(C2=O)C(=O)CC#N |
Origin of Product |
United States |
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